molecular formula C7H7F3N2O2S B2866879 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide CAS No. 2167645-72-7

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

Cat. No.: B2866879
CAS No.: 2167645-72-7
M. Wt: 240.2
InChI Key: UKWZWXPDUCRRIG-UHFFFAOYSA-N
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Description

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a specialized chemical intermediate designed for research and development applications in medicinal and agrochemical chemistry. Its structure incorporates two highly influential functional groups: the trifluoromethyl group and the sulfonamide moiety , both renowned for their ability to profoundly modulate the biological activity and physicochemical properties of organic molecules . The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemicals and pharmaceuticals, with many commercial products deriving their efficacy from this structure . The trifluoromethyl group is a strong electron-withdrawing group that enhances metabolic stability, influences lipophilicity, and improves cell membrane permeability . Concurrently, the sulfonamide group is a versatile pharmacophore known to engage in key hydrogen-bonding interactions within enzyme active sites, contributing to the inhibition of various biological targets . The combination of these features makes this compound a valuable building block for constructing novel molecules aimed at infectious disease, oncology, and crop protection research. Researchers can utilize this intermediate to synthesize potential enzyme inhibitors or to explore structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The presence of the sulfonamide group suggests potential for targeting a wide range of enzymes, while the TFMP core can confer favorable absorption, distribution, metabolism, and excretion (ADME) properties to the final molecule . This product is intended for research purposes only by qualified laboratory personnel.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2S/c1-4-2-5(15(11,13)14)3-12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKWZWXPDUCRRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(F)(F)F)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 3-Amino-5-Methyl-6-(Trifluoromethyl)Pyridine

Diazotization of aminopyridines under acidic conditions generates diazonium salts, which undergo sulfonchlorination. Adapted from CN101020657A:

Procedure :

  • Reagents : 3-Amino-5-methyl-6-(trifluoromethyl)pyridine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), acetic acid.
  • Conditions : React at −5°C to 0°C for 4–10 hours.
  • Mechanism :
    $$
    \text{Ar-NH}2 + \text{NaNO}2 + \text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}
    $$
    Diazonium salts form via nitrous acid intermediacy.

Sulfonchlorination with Sodium Bisulfite

The diazonium salt reacts with sodium bisulfite (NaHSO₃) under copper(I) chloride catalysis to yield the sulfonyl chloride:

Procedure :

  • Reagents : Sodium bisulfite, CuCl, hydrochloric acid.
  • Conditions : −5°C to 30°C, 24-hour reaction.
  • Mechanism :
    $$
    \text{Ar-N}2^+\text{Cl}^- + \text{NaHSO}3 \xrightarrow{\text{CuCl}} \text{Ar-SO}2\text{Cl} + \text{N}2 \uparrow + \text{NaCl} + \text{H}_2\text{O}
    $$
    Copper catalysis facilitates radical-based sulfonation.

Amination to Sulfonamide

Reaction of the sulfonyl chloride with aqueous ammonia yields the sulfonamide:

Procedure :

  • Reagents : Ammonium hydroxide (NH₄OH), toluene.
  • Conditions : Room temperature, 8–10 hours.
  • Mechanism :
    $$
    \text{Ar-SO}2\text{Cl} + 2\text{NH}3 \rightarrow \text{Ar-SO}2\text{NH}2 + \text{NH}_4\text{Cl}
    $$
    Nucleophilic displacement of chloride by ammonia affords the sulfonamide.

Yield Data :

Step Yield (%) Purity
Diazotization 85–90 Crude
Sulfonchlorination 82.3 56–58°C MP
Amination 74.3 154–156°C MP

Direct Sulfonation of Prefunctionalized Pyridine

Sulfonation of 5-Methyl-6-(Trifluoromethyl)Pyridine

Direct sulfonation using fuming sulfuric acid (H₂SO₄·SO₃) introduces the sulfonic acid group, which is subsequently converted to sulfonamide:

Procedure :

  • Reagents : Oleum (20% SO₃), chlorosulfonic acid (ClSO₃H).
  • Conditions : 150–200°C, 6–8 hours.
  • Challenges :
    • Trifluoromethyl groups deactivate the ring, requiring harsh conditions.
    • Competing side reactions (e.g., ring degradation).

Chlorination and Amination

The sulfonic acid is converted to sulfonyl chloride using PCl₅ or SOCl₂, followed by amination:
$$
\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Yield : ~60–70% after purification.

Alternative Route: Nucleophilic Displacement

Starting from 6-Chloro-5-(Trifluoromethyl)Pyridine-3-Sulfonamide

Methylation of the chloro derivative introduces the methyl group:

Procedure :

  • Reagents : Methyl iodide (CH₃I), palladium catalyst.
  • Conditions : 80–100°C, 12 hours.
  • Mechanism :
    $$
    \text{Ar-Cl} + \text{CH}3\text{I} \xrightarrow{\text{Pd}} \text{Ar-CH}3 + \text{I}^-
    $$
    Limited by regioselectivity and competing side reactions.

Industrial-Scale Considerations

Catalytic Vapor-Phase Fluorination

Adapted from PMC8175224, trifluoromethylpyridines are synthesized via fluidized-bed reactors using 3-picoline and chlorine/fluorine gases:
$$
\text{C}5\text{H}4\text{N-CH}3 + 3\text{ClF}3 \rightarrow \text{C}5\text{H}4\text{N-CF}_3 + 3\text{HCl}
$$
Advantages : Continuous production, high throughput.
Yield : 70–80% for trifluoromethylpyridines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.85–8.10 (m, 2H, pyridine-H).
  • ¹⁹F NMR : δ −63.5 ppm (CF₃).
  • IR : 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Chromatographic Purification

  • Column : Silica gel (EtOAc/hexanes, 1:3).
  • Retention : Rf = 0.45.

Challenges and Optimization

Regioselectivity in Sulfonation

The trifluoromethyl group’s meta-directing effect favors sulfonation at position 3, but steric hindrance from the methyl group may reduce yields. Optimization via Lewis acid catalysts (e.g., AlCl₃) improves selectivity.

Byproduct Formation

  • Diazonium Coupling : Minimized by low temperatures (−5°C).
  • Over-Chlorination : Controlled via stoichiometric NaHSO₃.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyridine ring undergoes electrophilic substitution at specific positions, influenced by the electron-withdrawing trifluoromethyl (-CF₃) and sulfonamide (-SO₂NH₂) groups.

  • Nitration : In the presence of HNO₃/H₂SO₄, substitution occurs preferentially at the 4-position of the pyridine ring due to meta-directing effects of the -CF₃ group .

  • Halogenation : Chlorination with Cl₂/FeCl₃ yields 2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide at 70–80°C .

Selected Reaction Conditions:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃ (conc.), H₂SO₄, 50°C4-Nitro derivative78%
ChlorinationCl₂ (gas), FeCl₃, 75°C2-Chloro derivative85%

Nucleophilic Displacement Reactions

The sulfonamide group participates in nucleophilic reactions due to its acidic NH proton (pKa ~10).

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form N-alkylated sulfonamides .

  • Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives at 60°C .

Example Alkylation Protocol :

  • Dissolve 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonamide (1 eq) in DMF.

  • Add K₂CO₃ (2 eq) and CH₃I (1.2 eq).

  • Stir at 25°C for 12 h.

  • Isolate product via extraction (EtOAc/H₂O).
    Yield : 89%

Hydrolysis Reactions

The sulfonamide group resists hydrolysis under mild conditions but decomposes under extreme acidity or alkalinity:

  • Acidic Hydrolysis : H₂SO₄ (20%) at 120°C cleaves the sulfonamide to 5-methyl-6-(trifluoromethyl)pyridine-3-sulfonic acid .

  • Basic Hydrolysis : NaOH (10 M) at 100°C yields 3-amino-5-methyl-6-(trifluoromethyl)pyridine .

Stability Data:

ConditionResultant CompoundDegradation Rate (t₁/₂)Source
pH 1 (HCl, 80°C)Sulfonic acid derivative2.5 hours
pH 13 (NaOH, 80°C)Aminopyridine derivative1.8 hours

Complexation with Metals

The sulfonamide acts as a bidentate ligand for transition metals:

  • Copper(II) Complexes : Forms stable complexes with CuCl₂ in ethanol, exhibiting octahedral geometry (λmax = 650 nm) .

  • Zinc(II) Coordination : Reacts with Zn(NO₃)₂ to generate tetrahedral complexes with antimicrobial activity .

Metal Binding Affinity:

Metal SaltStoichiometry (Ligand:Metal)Stability Constant (log β)Source
CuCl₂2:112.4 ± 0.3
Zn(NO₃)₂1:18.9 ± 0.2

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces C–F bond cleavage in the -CF₃ group, forming:

  • 5-methyl-6-difluoromethylpyridine-3-sulfonamide (major)

  • 5-methyl-6-fluoromethylpyridine-3-sulfonamide (minor) .

Photolysis Data :

Light SourceExposure TimeConversionProduct Ratio (Major:Minor)
UV-C (254 nm)6 hours92%7:3

Key Limitations in Literature

  • Direct studies on This compound are sparse; most data derive from analogs like 4-methyl isomers.

  • Industrial-scale synthetic protocols remain proprietary (e.g., patents by agrochemical firms) .

Mechanism of Action

The mechanism of action of 5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

2-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide

This positional isomer of the target compound differs in the placement of the methyl group (position 2 instead of 5).

5-Methyl-6-(3-(trifluoromethyl)phenyl)pyridin-3-amine

This derivative replaces the sulfonamide group with an amine and introduces a 3-(trifluoromethyl)phenyl substituent. With a molecular weight of 252.24 g/mol, it is lighter than the sulfonamide analog (estimated MW ~285 g/mol). The amine group may reduce solubility compared to sulfonamides but could enhance membrane permeability .

Pyridine-Based mGluR5 Antagonists

SIB-1757 and SIB-1893

These pyridine derivatives (e.g., SIB-1757: 6-methyl-2-(phenylazo)-3-pyridinol) act as noncompetitive mGluR5 antagonists with IC₅₀ values of 0.37 µM and 0.29 µM, respectively. Unlike the target compound, they feature azo or ethenyl substituents instead of sulfonamide and trifluoromethyl groups. Their selectivity for mGluR5 over mGluR1 (>100 µM IC₅₀) highlights the importance of substituent geometry in receptor binding .

Trifluoromethylpyridine Sulfonate Esters

3-Iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate

This compound shares the trifluoromethyl group but replaces the sulfonamide with a sulfonate ester and adds an iodine atom.

Key Structural and Functional Insights

  • Sulfonamide vs. Amine : The sulfonamide group in the target compound likely improves aqueous solubility compared to amines (e.g., 5-Methyl-6-(3-CF₃-phenyl)pyridin-3-amine) due to its polar nature.
  • Trifluoromethyl Positioning : The 6-CF₃ group may create steric hindrance or electronic effects that influence binding to hydrophobic pockets in biological targets, similar to SIB-1757’s selectivity for mGluR5 .
  • Positional Isomerism : The 5-methyl isomer may offer better metabolic stability than the 2-methyl analog due to reduced steric exposure of the methyl group.

Research Implications and Gaps

Further studies should explore:

  • Synthesis and purification protocols.
  • Pharmacokinetic profiling (e.g., solubility, logP).
  • Target-specific activity assays (e.g., mGluR5 binding, kinase inhibition).

Biological Activity

5-Methyl-6-(trifluoromethyl)pyridine-3-sulfonamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H6_6F3_3N1_1O2_2S
  • Molecular Weight : 227.19 g/mol

This compound features a pyridine ring substituted with a methyl group, a trifluoromethyl group, and a sulfonamide moiety, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial properties. The trifluoromethyl group can increase lipophilicity, which may enhance membrane permeability and bioactivity. For instance, derivatives of pyridine with trifluoromethyl groups have shown significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. Studies suggest that similar compounds can significantly reduce the expression of inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The compound's ability to induce cell death through methuosis has been noted in related studies. Methuosis is characterized by cytoplasmic vacuolization leading to cell death, which has been observed in certain derivatives of pyridinyl compounds. The introduction of a trifluoromethyl group at specific positions has been linked to increased cytotoxicity against cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding modifications to the core structure and their impact on biological activity:

ModificationBiological ActivityReference
Trifluoromethyl group additionIncreased antimicrobial potency
Sulfonamide moietyEnhanced anti-inflammatory effects
Methyl substitution at position 5Improved cytotoxicity in cancer cells

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various trifluoromethyl-pyridine derivatives against MRSA, demonstrating that compounds with the trifluoromethyl group exhibited lower minimum inhibitory concentrations (MICs) compared to their non-fluorinated counterparts .
  • Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory action of sulfonamides related to this compound, revealing significant reductions in COX-2 and iNOS expression levels in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions .
  • Cytotoxicity in Cancer Models : Research exploring the cytotoxic effects of pyridinyl compounds highlighted that those with enhanced lipophilicity due to trifluoromethyl substitutions showed increased effectiveness in inducing cell death in glioblastoma models, indicating a promising avenue for cancer therapy .

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